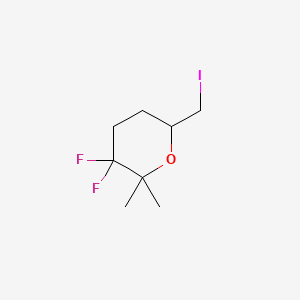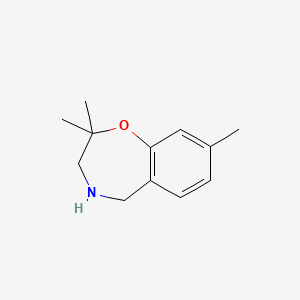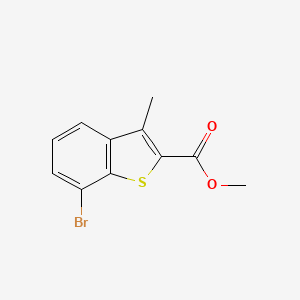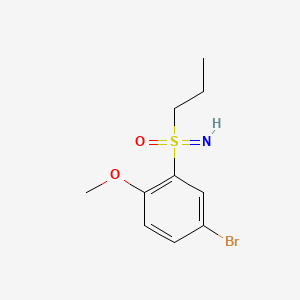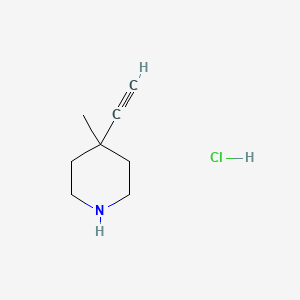
4-Ethynyl-4-methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-4-methylpiperidine hydrochloride is an organic compound with the molecular formula C8H13N.ClH and a molecular weight of 159.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethynyl group and a methyl group attached to the piperidine ring
Preparation Methods
The synthesis of 4-Ethynyl-4-methylpiperidine hydrochloride typically involves the catalytic coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . This method is highly enantioselective and provides the desired product in useful yields. The reaction conditions often include the use of ammonia/ethanol or a polymer-supported scavenger amine for the selective cleavage of the piperidone protecting group . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Ethynyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynyl-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
4-Ethynyl-4-methylpiperidine hydrochloride can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in organic synthesis.
4-Methylpiperidine: A derivative of piperidine with a methyl group attached to the ring, used in the synthesis of pharmaceuticals.
4-Ethynylpyridine hydrochloride: A compound with similar structural features, used in various chemical and biological studies. The uniqueness of this compound lies in the presence of both ethynyl and methyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
4-ethynyl-4-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8(2)4-6-9-7-5-8;/h1,9H,4-7H2,2H3;1H |
InChI Key |
IPICINFJUUPDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




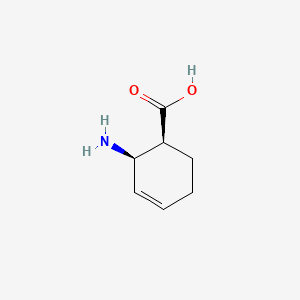
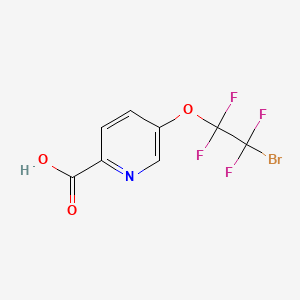
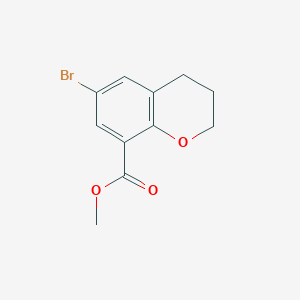

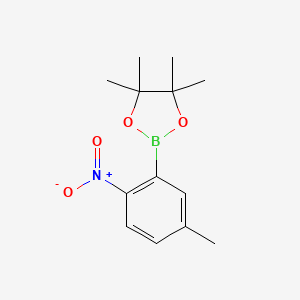

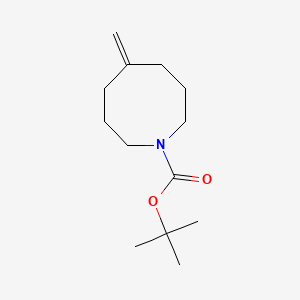
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
